

Methyl Lactate: A Bio-Derived Platform Chemical for Sustainable Synthesis

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Methyl lactate*

Cat. No.: B031021

[Get Quote](#)

A Technical Guide for Researchers and Drug Development Professionals

Foreword: The Imperative of Green Chemistry

In an era of increasing environmental consciousness and the drive for sustainable industrial practices, the reliance on petrochemical feedstocks is being re-evaluated. The transition towards a bio-based economy necessitates the identification and development of versatile platform chemicals derived from renewable resources. **Methyl lactate**, a simple chiral ester, has emerged as a frontrunner in this paradigm shift. Its biodegradability, low toxicity, and multifaceted reactivity make it an exemplary green solvent and a pivotal intermediate for the synthesis of a wide array of valuable chemicals. This guide provides a comprehensive technical overview of **methyl lactate**, from its synthesis from biomass to its diverse applications, with a focus on the underlying scientific principles and practical methodologies for the modern researcher.

Unveiling Methyl Lactate: Properties and Potential

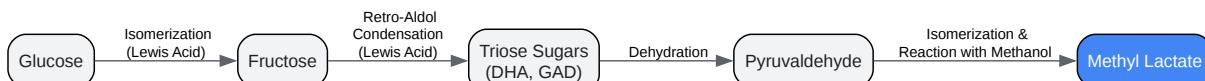
Methyl lactate ($\text{CH}_3\text{CH}(\text{OH})\text{CO}_2\text{CH}_3$) is the methyl ester of lactic acid.^[1] It is a colorless liquid with a mild, characteristic odor.^[2] Being derived from the fermentation of sugars, it is readily available as a single enantiomer.^[1] Its growing importance stems from a unique combination of properties that position it as a sustainable alternative to conventional petrochemicals.

Key Attributes of **Methyl Lactate**:

- Green Solvent: **Methyl lactate** is considered a green solvent due to its ready biodegradability and low toxicity.[3] It is miscible with water and a wide range of organic solvents, making it a versatile medium for various chemical processes.[4][5]
- High Boiling Point: With a boiling point of 144-145 °C, it has a low volatility, which is advantageous in applications such as coatings and inks where it contributes to good flow and blush resistance.[6]
- Chiral Building Block: The presence of a chiral center makes it a valuable starting material for the synthesis of enantiomerically pure pharmaceuticals and agrochemicals.[7]
- Versatile Chemical Intermediate: The hydroxyl and ester functional groups in **methyl lactate** allow for a variety of chemical transformations, enabling its conversion into other high-value chemicals.[4]

Property	Value	References
Chemical Formula	C ₄ H ₈ O ₃	
Molar Mass	104.105 g·mol ⁻¹	
Appearance	Colorless clear liquid	[2]
Density	1.093 g/cm ³	
Melting Point	-66 °C	
Boiling Point	144 to 145 °C	[6]
Solubility in Water	Miscible	[5]

Synthesis from Renewable Feedstocks: Pathways to a Bio-Based Future


The production of **methyl lactate** from renewable resources is a cornerstone of its identity as a sustainable platform chemical. Several pathways have been developed, primarily utilizing biomass-derived sugars and glycerol, as well as lactic acid from fermentation.

From Biomass-Derived Sugars: A Catalytic Approach

The direct conversion of C5 and C6 sugars (e.g., xylose and glucose) from lignocellulosic biomass to **methyl lactate** is a highly attractive route.[8][9] This process typically involves a cascade of reactions, including isomerization and retro-aldol condensation, catalyzed by Lewis acids in the presence of methanol.[10][11]

Reaction Pathway: Glucose to **Methyl Lactate**

The conversion of glucose to **methyl lactate** is a multi-step process. Initially, glucose is isomerized to fructose. Fructose then undergoes a retro-aldol condensation to form triose sugars (dihydroxyacetone and glyceraldehyde). These trioses are subsequently converted to **methyl lactate**.[10][11]

[Click to download full resolution via product page](#)

Caption: Conversion of Glucose to **Methyl Lactate**.

Catalytic Systems:

Both homogeneous and heterogeneous catalysts have been explored for this transformation.

- **Homogeneous Catalysts:** Metal chlorides such as SnCl_4 and InCl_3 have shown good activity in converting sugars to **methyl lactate**.[9][11] While effective, the challenges of catalyst separation and recycling limit their industrial applicability.
- **Heterogeneous Catalysts:** Significant research has focused on solid acid catalysts, particularly zeolites containing tin, such as Sn-Beta and Sn-USY.[10][12][13] These materials offer the advantages of easy separation, reusability, and high selectivity. The Lewis acidic tin sites within the zeolite framework are crucial for catalyzing the isomerization and retro-aldol reactions.[12][14] Mesoporous materials like Sn-MCM-41 have also demonstrated high yields.[15]

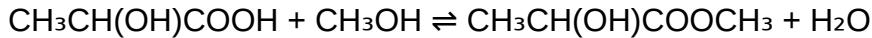
Experimental Protocol: Catalytic Conversion of Glucose to **Methyl Lactate** using Sn-Beta Zeolite

This protocol is a representative example of a batch reaction for converting glucose to **methyl lactate** using a heterogeneous catalyst.

Materials:

- D-(+)-Glucose
- Methanol (anhydrous)
- Sn-Beta zeolite catalyst
- Naphthalene (internal standard)
- High-pressure batch reactor with magnetic stirring and temperature control

Procedure:


- Catalyst Preparation: Ensure the Sn-Beta zeolite catalyst is activated prior to use by calcination under air at a specified temperature (e.g., 550 °C) to remove any adsorbed water or organic species.
- Reactor Charging: To a clean, dry high-pressure reactor, add D-(+)-glucose (e.g., 1 g), Sn-Beta zeolite catalyst (e.g., 0.1 g), naphthalene (as an internal standard, e.g., 0.05 g), and methanol (e.g., 50 mL).
- Reaction Setup: Seal the reactor and purge it with an inert gas (e.g., nitrogen) several times to remove air.
- Reaction Conditions: Heat the reactor to the desired temperature (e.g., 160 °C) while stirring. The reaction pressure will be autogenously generated.[10]
- Reaction Monitoring: Maintain the reaction at the set temperature for a specified duration (e.g., 6-24 hours). Samples can be periodically withdrawn (if the reactor setup allows) to monitor the progress of the reaction by techniques like HPLC or GC.

- Product Analysis: After the reaction is complete, cool the reactor to room temperature. Collect the liquid product mixture and filter it to separate the solid catalyst. Analyze the liquid sample using gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the conversion of glucose and the yield of **methyl lactate**.

From Lactic Acid via Esterification

A common and industrially relevant method for producing **methyl lactate** is the esterification of lactic acid with methanol.[\[16\]](#) Lactic acid is typically produced via fermentation of carbohydrates.[\[17\]](#)

Reaction:

This is a reversible reaction, and to achieve high yields of **methyl lactate**, the equilibrium needs to be shifted to the right. This can be accomplished by using an excess of methanol or by removing the water produced during the reaction.

Catalysts:

- Homogeneous Catalysts: Strong mineral acids like sulfuric acid are effective catalysts for this reaction.[\[11\]](#)
- Heterogeneous Catalysts: Solid acid catalysts, such as ion-exchange resins (e.g., Amberlyst 15), are increasingly preferred to avoid corrosion and separation issues associated with mineral acids.[\[17\]](#)

Experimental Protocol: Esterification of Lactic Acid using a Solid Acid Catalyst

Materials:

- Lactic acid (88% aqueous solution)
- Methanol
- Solid acid catalyst (e.g., Amberlyst 15)

- Round-bottom flask equipped with a reflux condenser and a Dean-Stark trap
- Heating mantle and magnetic stirrer

Procedure:

- Reactor Setup: Set up a round-bottom flask with a magnetic stirrer, heating mantle, reflux condenser, and a Dean-Stark trap.
- Charging Reactants: Charge the flask with lactic acid, methanol (in a molar excess, e.g., 3:1 methanol to lactic acid), and the solid acid catalyst (e.g., 5 wt% of the total reactants).
- Reaction: Heat the mixture to reflux with vigorous stirring. The water formed during the reaction will be azeotropically removed with methanol and collected in the Dean-Stark trap.
- Monitoring: Monitor the reaction progress by observing the amount of water collected in the Dean-Stark trap or by analyzing samples using GC or titration.
- Work-up: Once the reaction is complete, cool the mixture and filter to remove the catalyst. The excess methanol can be removed by distillation. The resulting crude **methyl lactate** can be further purified by vacuum distillation.

Purification and Downstream Processing

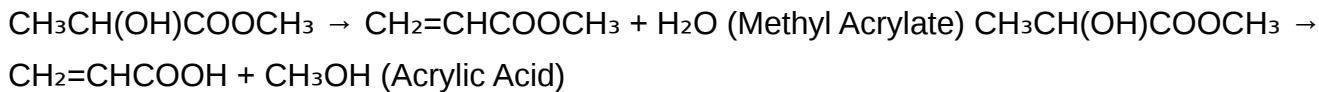
The purification of **methyl lactate** is a critical step, as impurities can affect its performance in various applications. The choice of purification method depends on the production route and the nature of the impurities.

Common Impurities:

- From Fermentation: Residual sugars, organic acids, and cell debris.[\[18\]](#)
- From Chemical Synthesis: Unreacted starting materials, byproducts (e.g., humins from sugar degradation), and water.[\[10\]](#)

Purification Techniques:

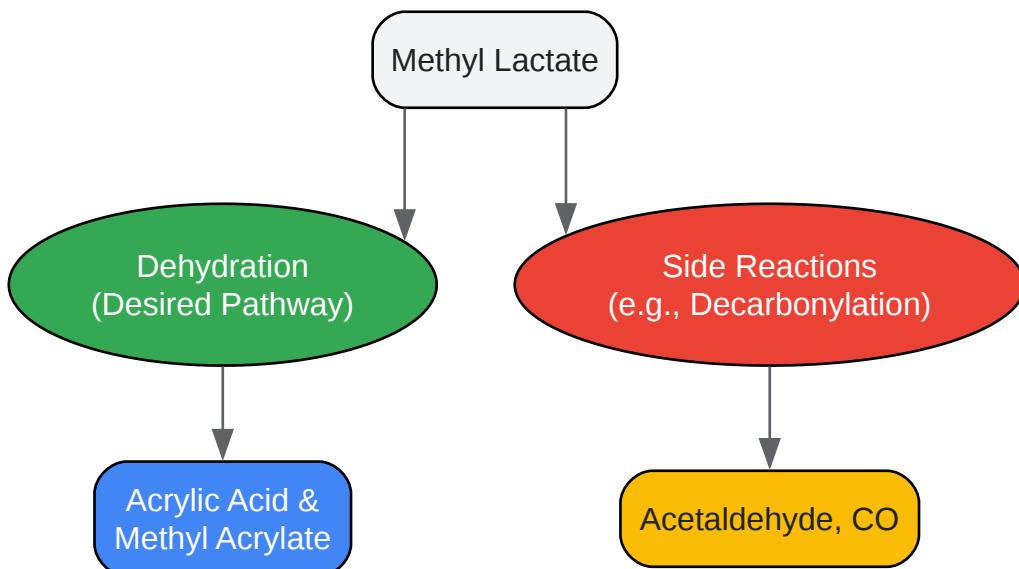
- Distillation: Due to its relatively high boiling point, distillation is a common method for purifying **methyl lactate**.^{[19][20]} Vacuum distillation is often employed to reduce the boiling temperature and prevent thermal degradation.^[5] Reactive distillation, which combines reaction and separation in a single unit, can be highly efficient for the esterification of lactic acid.^[21]
- Solvent Extraction: This technique can be used to separate lactic acid from the fermentation broth before esterification.^[16]
- Membrane Separation: Techniques like electrodialysis can be used to concentrate and purify lactate salts from fermentation broths.^[22]


Methyl Lactate as a Versatile Platform Chemical: Key Transformations and Applications

The true potential of **methyl lactate** lies in its ability to be transformed into a variety of other valuable chemicals.

Conversion to Acrylates: A Sustainable Route to Polymers

The dehydration of **methyl lactate** to produce acrylic acid and methyl acrylate is a promising bio-based alternative to the current petrochemical route from propylene.^{[23][24]} This reaction is typically carried out in the gas phase over a solid acid catalyst.


Reaction Scheme:

Catalytic Systems:

- Zeolites: Sodium-exchanged Y-type zeolite (NaY) is a widely studied catalyst for this reaction.^{[23][25]} The dehydration is believed to occur on sodium acid sites, while side reactions like decarbonylation can occur on in-situ generated Brønsted acid sites.^{[23][25]}

- Selectivity Enhancement: To improve the selectivity towards acrylates, strategies such as co-feeding basic molecules (e.g., pyridine or multifunctional amines) have been employed to titrate the Brønsted acid sites responsible for side reactions.[24][25] This approach has led to significantly higher dehydration selectivity, reaching up to 96%. [24][26]

[Click to download full resolution via product page](#)

Caption: Reaction Pathways in **Methyl Lactate** Dehydration.

Production of Polylactic Acid (PLA)

Methyl lactate can serve as a precursor for the production of lactide, the monomer for polylactic acid (PLA).[11][27] PLA is a biodegradable and biocompatible polyester with numerous applications in packaging, textiles, and biomedical devices.[28]

Hydrogenation to 1,2-Propanediol

The catalytic hydrogenation of **methyl lactate** yields 1,2-propanediol, a valuable chemical used in the production of unsaturated polyester resins, antifreeze, and as a solvent.[10]

Applications as a Green Solvent

Methyl lactate's favorable properties make it an excellent solvent in a variety of applications:

- Paints and Coatings: It is used as a solvent for nitrocellulose, cellulose acetate, and other resins in lacquers and dopes.[6]
- Inks and Cleaning Agents: Its high solvency power and biodegradability make it suitable for use in printing inks and industrial cleaning formulations.[3][4]
- Electronics: It can be used in cleaning applications within the electronics industry.
- Pharmaceuticals and Cosmetics: It serves as a solvent and carrier for active ingredients in topical creams, ointments, and other personal care products.[6][28][29]

Other Applications

- Agrochemicals: It is used as a solvent in pesticide formulations.[3]
- Food and Fragrance: It is used as a flavoring agent and in the formulation of fragrances due to its fruity aroma.[6][28]

Techno-economic Analysis and Future Outlook

The economic viability of **methyl lactate** production is a key factor in its widespread adoption. Techno-economic analyses have been conducted for various production pathways, considering factors such as feedstock cost, energy consumption, and capital investment.[17][30] While the production of bio-based chemicals can be more capital-intensive than traditional petrochemical processes, the environmental benefits and the potential for process optimization through catalyst development and process integration offer a promising future.[17]

Challenges and Opportunities:

- Catalyst Stability: Deactivation of heterogeneous catalysts due to coking or leaching remains a challenge that requires the development of more robust catalytic systems.[31]
- Product Separation and Purification: Efficient and cost-effective purification processes are crucial, particularly for fermentation-derived lactic acid.[18][20]
- Feedstock Variability: The composition of lignocellulosic biomass can vary, which can impact the efficiency of the conversion process.

Future research will likely focus on the development of highly active and selective catalysts, the optimization of reaction conditions for continuous processes, and the integration of **methyl lactate** production into integrated biorefineries. As the demand for sustainable and bio-based products continues to grow, **methyl lactate** is poised to play an increasingly important role as a versatile platform chemical.

References

- Heterogeneous Catalytic Synthesis of **Methyl Lactate** and Lactic Acid from Sugars and Their Derivatives - PMC - NIH. (n.d.).
- Pang, Y. (2022). Enabling Selective Dehydration of **Methyl Lactate** to Acrylates. University of Minnesota.
- Beneficial Effect of Water on the Catalytic Conversion of Sugars to **Methyl Lactate** in Near-Critical Methanol Solutions. (2019). Industrial & Engineering Chemistry Research. ACS Publications.
- **methyl lactate** solvent grade. (n.d.). Shenzhen Esun Industrial Co., Ltd.
- Multifunctional Amine Modifiers for Selective Dehydration of **Methyl Lactate** to Acrylates - PMC - NIH. (n.d.).
- **METHYL LACTATE**. (n.d.). Ataman Kimya.
- Basic Knowledge about **Methyl Lactate**. (2023, February 28). Jiangxi Zhongding Biotechnology Co., Ltd.
- **Methyl Lactate**. (n.d.). Chem-Impex.
- CAS 547-64-8: **Methyl lactate**. (n.d.). CymitQuimica.
- Mesoporous Sn-In-MCM-41 Catalysts for the Selective Sugar Conversion to **Methyl Lactate** and Comparative Life Cycle Assessment with the Biochemical Process - PMC - NIH. (n.d.).
- Simultaneous catalytic conversion of C6 and C5 sugars to **methyl lactate** in near-critical methanol with metal chlorides. (2018). BioResources.
- On the Spatial Design of Co-Fed Amines for Selective Dehydration of **Methyl Lactate** to Acrylates. (n.d.). NSF Public Access Repository.
- Glucose conversion process to **methyl lactate** catalyzed by SnCl4-based homogeneous catalysis. (2024). BioResources.
- **Methyl lactate** | 547-64-8. (n.d.). ChemicalBook.
- Multifunctional Amine Modifiers for Selective Dehydration of **Methyl Lactate** to Acrylates. (n.d.). JACS Au. ACS Publications.
- Enabling Selective Dehydration of **Methyl Lactate** to Acrylates. (n.d.). ProQuest.
- Continuous Production of **Methyl Lactate** from Hemicellulosic Sugars: Identifying and Sorting out Sn-USY-Based Catalyst Deactivation. (n.d.). NIH.
- Process for the preparation of **methyl lactate**. (n.d.). Google Patents.

- Purification of Lactic Acid via Esterification of Lactic Acid Using a Packed Column, Followed by Hydrolysis of **Methyl Lactate** Using Three Continuously Stirred Tank Reactors (CSTRs) in Series: A Continuous Pilot Plant Study. (n.d.). *Industrial & Engineering Chemistry Research*. ACS Publications.
- One-step method for synthesizing **methyl lactate** from biomass glycerol. (n.d.). Google Patents.
- Production of **Methyl Lactate** with Sn-USY and Sn- β : Insights into Real Hemicellulose Valorization. (n.d.). ACS Publications.
- THE STUDY OF LACTIC ACID ESTERIFICATION WITH METHANOL THROUGH REACTIVE DISTILLATION - VAPOR LIQUID. (n.d.). UPB.
- Production of **Methyl Lactate** with Sn-USY and Sn- β : Insights into Real Hemicellulose Valorization. (2024). *ACS Sustainable Chemistry & Engineering*.
- What are the uses of **methyl lactate**? (2022). Quora.
- Esterification of lactic acid with methanol yields class 12 chemistry CBSE. (n.d.). Vedantu.
- **Methyl Lactate**. (n.d.). Biosynthesis / Alfa Chemistry.
- Kinetics of **Methyl Lactate** Formation from the Transesterification of Polylactic Acid Catalyzed by Zn(II) Complexes. (2020). *ACS Omega*. ACS Publications.
- Kinetics of **Methyl Lactate** Formation from the Transesterification of Polylactic Acid Catalyzed by Zn(II) Complexes. (n.d.). NIH.
- **Methyl lactate**. (n.d.). In Wikipedia.
- Heterogeneous Catalytic Synthesis of **Methyl Lactate** and Lactic Acid from Sugars and Their Derivatives. (2020). ResearchGate.
- Purification of lactic acid. (n.d.). Google Patents.
- Conversion of carbohydrates to **methyl lactate** in methanol. (n.d.). ResearchGate.
- The main reaction pathways for synthesis of a) lactic acid adapted from... (n.d.). ResearchGate.
- Separation and Purification Technologies for Lactic Acid – A Brief Review. (2017). BioResources.
- Lactic acid as a platform chemical in the biobased economy: The role of chemocatalysis. (n.d.).
- Lactic acid and biomethane production from bread waste: a techno-economic and profitability analysis using pinch technology. (n.d.). White Rose Research Online.
- Production of **Methyl Lactate** with Sn-USY and Sn- β : Insights into Real Hemicellulose Valorization. (n.d.). NIH.
- Techno-Economic Analysis of the Production of Lactic Acid from Lignocellulosic Biomass. (n.d.).
- Techno-Economic Analysis of Bio-Based Lactic Acid Production Utilizing Corn Grain as Feedstock. (n.d.). MDPI.

- Purification of Lactic Acid Produced by Fermentation: Focus on Non-traditional Distillation Processes. (n.d.). ResearchGate.
- Separation and purification technologies for lactic acid – A brief review. (2017). BioResources.
- **Methyl Lactate** Market: Global Industry Trend Analysis 2013 to 2017 and Forecast 2018. (n.d.).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Methyl lactate - Wikipedia [en.wikipedia.org]
- 2. CAS 547-64-8: Methyl lactate | CymitQuimica [cymitquimica.com]
- 3. persistencemarketresearch.com [persistencemarketresearch.com]
- 4. methyl lactate solvent grade -ESUN GROUP [esungroup.net]
- 5. Methyl lactate | 547-64-8 [chemicalbook.com]
- 6. chemimpex.com [chemimpex.com]
- 7. biosyn.alfa-chemistry.com [biosyn.alfa-chemistry.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Simultaneous catalytic conversion of C6 and C5 sugars to methyl lactate in near-critical methanol with metal chlorides :: BioResources [bioresources.cnr.ncsu.edu]
- 10. Heterogeneous Catalytic Synthesis of Methyl Lactate and Lactic Acid from Sugars and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Glucose conversion process to methyl lactate catalyzed by SnCl4-based homogeneous catalysis :: BioResources [bioresources.cnr.ncsu.edu]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Production of Methyl Lactate with Sn-USY and Sn- β : Insights into Real Hemicellulose Valorization - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Mesoporous Sn-In-MCM-41 Catalysts for the Selective Sugar Conversion to Methyl Lactate and Comparative Life Cycle Assessment with the Biochemical Process - PMC [pmc.ncbi.nlm.nih.gov]
- 16. DE3222837A1 - Process for the preparation of methyl lactate - Google Patents [patents.google.com]
- 17. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 18. mdpi.com [mdpi.com]
- 19. US2420234A - Purification of lactic acid - Google Patents [patents.google.com]
- 20. bioresources.cnr.ncsu.edu [bioresources.cnr.ncsu.edu]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Separation and purification technologies for lactic acid – A brief review :: BioResources [bioresources.cnr.ncsu.edu]
- 23. conservancy.umn.edu [conservancy.umn.edu]
- 24. Multifunctional Amine Modifiers for Selective Dehydration of Methyl Lactate to Acrylates - PMC [pmc.ncbi.nlm.nih.gov]
- 25. par.nsf.gov [par.nsf.gov]
- 26. pubs.acs.org [pubs.acs.org]
- 27. pubs.acs.org [pubs.acs.org]
- 28. Basic Knowledge about Methyl Lactate - Jiangxi Zhongding Biotechnology Co., Ltd. [jxzd-chem.com]
- 29. quora.com [quora.com]
- 30. mdpi.com [mdpi.com]
- 31. Continuous Production of Methyl Lactate from Hemicellulosic Sugars: Identifying and Sorting out Sn-USY-Based Catalyst Deactivation - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Methyl Lactate: A Bio-Derived Platform Chemical for Sustainable Synthesis]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b031021#methyl-lactate-as-a-bio-derived-platform-chemical>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com